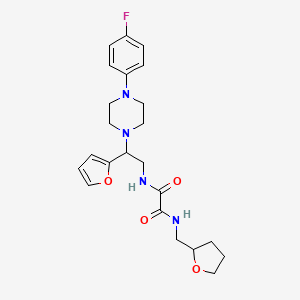

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Beschreibung

BenchChem offers high-quality N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O4/c24-17-5-7-18(8-6-17)27-9-11-28(12-10-27)20(21-4-2-14-32-21)16-26-23(30)22(29)25-15-19-3-1-13-31-19/h2,4-8,14,19-20H,1,3,9-13,15-16H2,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGBFKGBWPQNEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a complex organic compound recognized for its potential biological activities. This compound features a piperazine ring, a furan moiety, and an oxalamide functional group, which collectively contribute to its pharmacological properties. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Common Name | N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide |

| CAS Number | 877632-X |

| Molecular Formula | C23H31FN4O3 |

| Molecular Weight | 430.5 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : The reaction of 4-fluoroaniline with piperazine in the presence of a base (e.g., potassium carbonate) in an ethanol solvent.

- Attachment of the Furan Group : Alkylation of the piperazine intermediate with a furan-2-yl ethyl halide under reflux conditions in an aprotic solvent such as acetonitrile.

- Formation of the Oxalamide Moiety : The final step involves attaching the oxalamide functional group to the previously synthesized intermediate.

Pharmacological Properties

The biological activities of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been explored in various studies, highlighting its potential applications in treating neurological disorders and other diseases influenced by the central nervous system.

Anticancer Activity

Research indicates that compounds similar to this oxalamide exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural features can induce apoptosis in cancer cell lines and suppress tumor growth in animal models .

Neuropharmacological Effects

The piperazine moiety is often associated with central nervous system activity. Compounds containing this structure have been investigated for their neuroprotective effects and potential as analgesics or anti-inflammatory agents .

Case Studies

- Study on Apoptosis Induction :

-

Neuroprotective Research :

- Another research effort focused on compounds with piperazine structures showing promise in neuropharmacology, indicating potential applications for treating conditions like anxiety and depression.

Wissenschaftliche Forschungsanwendungen

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and pharmacology. It features a complex structure including a fluorophenyl moiety, a piperazine ring, and furan rings.

Applications in Scientific Research

- Medicinal Chemistry : It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

- Pharmacology : The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.

- Biological Studies : It serves as a tool compound in studies related to cell signaling and neurotransmission.

- Drug Development : The primary applications lie in medicinal chemistry and drug development because of its ability to inhibit nucleoside transporters, suggesting potential uses in treating conditions related to altered nucleoside metabolism, such as cancer or viral infections.

- Neurotransmitter Systems : It may be utilized in modulating neurotransmitter systems and its structure suggests potential interactions with serotonin and dopamine receptors, which are critical in treating psychiatric disorders.

- Interaction Studies : These studies typically assess binding affinities, selectivity, and functional effects.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.